molecular formula C22H16N4O B12916161 Imidazo[5,1-a]phthalazine, 3-phenyl-6-(2-pyridinylmethoxy)- CAS No. 391197-24-3

Imidazo[5,1-a]phthalazine, 3-phenyl-6-(2-pyridinylmethoxy)-

Cat. No.: B12916161
CAS No.: 391197-24-3
M. Wt: 352.4 g/mol
InChI Key: AFZLNLDXDNORHH-UHFFFAOYSA-N
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Description

3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine is a complex organic compound that belongs to the class of imidazo[5,1-a]phthalazines This compound is characterized by its unique structure, which includes a phenyl group, a pyridin-2-ylmethoxy group, and an imidazo[5,1-a]phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[5,1-a]phthalazine core. The reaction conditions often include the use of catalysts such as copper(I) iodide and oxidizing agents like molecular oxygen .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]ethanone
  • 6-(Imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl derivatives
  • 3-Amino-imidazo[1,2-a]pyridines

Uniqueness

3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

391197-24-3

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

IUPAC Name

3-phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine

InChI

InChI=1S/C22H16N4O/c1-2-8-16(9-3-1)21-24-14-20-18-11-4-5-12-19(18)22(25-26(20)21)27-15-17-10-6-7-13-23-17/h1-14H,15H2

InChI Key

AFZLNLDXDNORHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3N2N=C(C4=CC=CC=C43)OCC5=CC=CC=N5

Origin of Product

United States

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